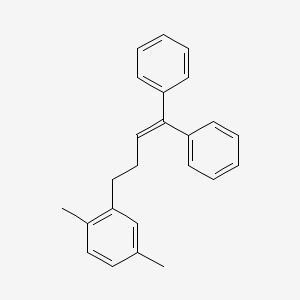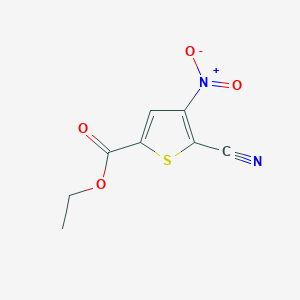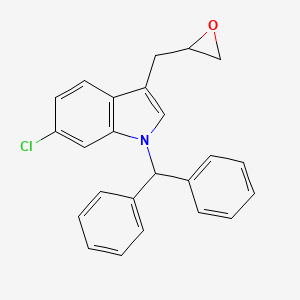![molecular formula C12H15FO3S B12601027 Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- CAS No. 648957-05-5](/img/structure/B12601027.png)
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- is a chemical compound that belongs to the class of benzaldehydes It is characterized by the presence of a fluoropropylthio group and two methoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- typically involves the reaction of 4-fluorobenzaldehyde with a suitable thiol compound under controlled conditions. One common method involves the use of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which reacts with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoropropylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-[(3-fluoropropyl)thio]-2,5-dimethoxybenzoic acid.
Reduction: 4-[(3-fluoropropyl)thio]-2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with specific receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- involves its interaction with specific molecular targets. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the fluoropropylthio group and methoxy groups can influence its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethylthio)benzaldehyde: Similar structure but with a trifluoromethylthio group instead of a fluoropropylthio group.
4-Fluorobenzaldehyde: Lacks the fluoropropylthio and methoxy groups, making it less complex.
4-[(4-methoxyphenyl)thio]benzaldehyde: Contains a methoxyphenylthio group instead of a fluoropropylthio group.
Uniqueness
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both fluoropropylthio and methoxy groups can enhance its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
648957-05-5 |
|---|---|
Molekularformel |
C12H15FO3S |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
4-(3-fluoropropylsulfanyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C12H15FO3S/c1-15-10-7-12(17-5-3-4-13)11(16-2)6-9(10)8-14/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
CVLVLPRBPHJADD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C=O)OC)SCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
![3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)](/img/structure/B12600966.png)


![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)




![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)

